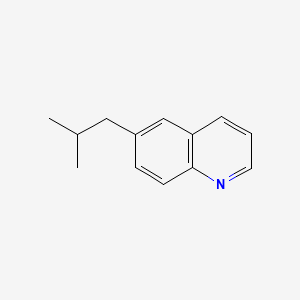
6-Isobutylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutylquinoline is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
6-Isobutylquinoline is a synthetic compound valued in various fields, notably in perfumery for its distinct leathery scent profile and fixative properties . Research indicates its potential in medicinal chemistry as well .
Fragrance Industry
This compound is employed in the fragrance industry for its intense leathery character, often found in masculine colognes . It blends well in chypre, leathery, and woody accords, adding depth and longevity to these compositions . It is a Givaudan product based on isobutyl quinolene and is a very long-lasting and effective fixative . At low concentrations, it exudes a warm, sweet, earthy-mossy leather scent .
Medicinal Chemistry
Isobutyl substituents, such as the one in this compound, have demonstrated good potency and selectivity with minimal addition of molecular weight and lipophilicity, making them valuable in medicinal chemistry . In the development of compounds targeting Trypanosoma brucei N-myristoyltransferase (TbNMT), this compound has been used as a scaffold to develop selective inhibitors .
Research on TbNMT Inhibitors
- A molecular hybridization approach was used to develop potent and highly selective TbNMT inhibitors, crucial for combating Human African Trypanosomiasis (HAT) .
- This compound was identified as a novel scaffold with selectivity for TbNMT over HsNMT (Human N-myristoyltransferase), making it an attractive starting point for optimization .
- Combining the quinoline isobutyl substituent with different terminal amines enhanced overall selectivity in synthesized compounds .
- An isobutyl group resulted in good potency and selectivity in a series of synthesized indazoles, related to quinolines . A crystal structure of the 5-isobutyl indazole ligand bound to LmNMT:MCoA showed a binding mode comparable to the 6-isobutyl quinoline, with the indazole N1 lone pair forming a key H-bond to Ser330 .
Cosmetic Industry
Cosmetic products require preservatives to prevent microbial spoilage and protect both the product and the consumer from potential infection . While the search results do not directly list this compound as a preservative, they do discuss the broader context of chemicals used in cosmetics and the importance of safety and stability .
Safety Considerations
The safety data sheet for Isobutyl Quinoline indicates that it can cause skin irritation .
Handling Precautions :
- Skin Contact: Take off contaminated clothing and shoes immediately and wash off with soap and plenty of water. If symptoms persist, consult a physician .
- Eye Contact: Immediately flush eyes with plenty of water, remove contact lenses, and keep the eye wide open while rinsing. If eye irritation persists, consult a specialist .
- Ingestion: Rinse mouth with water, keep the respiratory tract clear, and do not induce vomiting. Never give anything by mouth to an unconscious person. If symptoms persist, call a physician .
- Protection of First-Aiders: First aid responders should pay attention to self-protection and use the recommended protective clothing .
It is also reported that no specific antidote is available for Isobutyl Quinoline exposure .
Psychometric Studies
Propiedades
Número CAS |
68141-26-4 |
|---|---|
Fórmula molecular |
C13H15N |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
6-(2-methylpropyl)quinoline |
InChI |
InChI=1S/C13H15N/c1-10(2)8-11-5-6-13-12(9-11)4-3-7-14-13/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
YKGUUBIPVHRERN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC2=C(C=C1)N=CC=C2 |
SMILES canónico |
CC(C)CC1=CC2=C(C=C1)N=CC=C2 |
Key on ui other cas no. |
68198-80-1 68141-26-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















